7-Fluoroquinoline
Overview
Description
7-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Mechanism of Action
Target of Action
7-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and survival, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork, thereby inhibiting DNA synthesis .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to the cessation of DNA replication . This disruption can lead to cell death, as these enzymes are vital for bacterial growth and survival .
Pharmacokinetics
Fluoroquinolones, including this compound, are known for their advantageous pharmacokinetic properties. They have high oral bioavailability, a large volume of distribution, and broad-spectrum antimicrobial activity . These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, making them effective against a wide range of bacterial infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and survival. By blocking DNA replication, it causes rapid bacterial cell death . It’s important to note that fluoroquinolones, including this compound, can also have adverse effects, such as gastrointestinal issues, central nervous system effects, nephrotoxicity, tendinitis, and phototoxicity .
Biochemical Analysis
Biochemical Properties
7-Fluoroquinoline interacts with various biomolecules, primarily bacterial enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antimicrobial activity. The compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .
Cellular Effects
This compound has a broad-spectrum antimicrobial activity, which is attributed to its excellent tissue penetration and high oral bioavailability . It affects various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This leads to cell death, making it a very effective way of killing bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with various enzymes or cofactors . Its antimicrobial action is linked to its interference with bacterial DNA synthesis, which is a crucial metabolic process .
Subcellular Localization
The localization of a protein or compound is often tied to its function . Given its mechanism of action, it is likely that this compound localizes to areas where DNA gyrase and topoisomerase IV are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-fluoroaniline with appropriate reagents. For instance, the synthesis of 2-(1H-Indol-3-yl)-7-fluoroquinoline from 3-fluoroaniline has been reported . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Fluoroquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: this compound derivatives exhibit significant antibacterial, antimalarial, and antiviral activities.
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 6,7-Difluoroquinoline
- 6-Methoxy-7-fluoroquinoline
Comparison: 7-Fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, this compound exhibits enhanced antibacterial activity and different reactivity profiles in substitution reactions .
Properties
IUPAC Name |
7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192712 | |
Record name | Quinoline, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396-32-7 | |
Record name | 7-Fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-FLUOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 7-fluoroquinoline derivatives interact with their targets and what are the downstream effects?
A: While this compound itself may not have a specific biological target, its derivatives often act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) []. This interaction disrupts the normal signaling pathway of mGluR5, which plays a role in various neurological processes. By inhibiting mGluR5 signaling, these compounds have shown potential as therapeutic agents for psychiatric disorders like anxiety and depression [].
Q2: How does modifying the structure of this compound derivatives affect their activity against Plasmodium falciparum?
A: Research on chloroquine-related compounds, which share structural similarities with this compound, reveals that the position and nature of substituents on the quinoline ring system significantly influence their antimalarial activity against Plasmodium falciparum []. For example, compounds with electron-withdrawing groups like halogens or nitro groups at the 6- or 7- position generally exhibit higher activity compared to those with electron-donating groups or no substituents []. This difference in activity is attributed to the influence of substituents on the drug's accumulation within the parasite's digestive vacuole, a process driven by pH trapping [].
Q3: Can you provide an example of how this compound is used as a building block for developing novel drug candidates?
A: Researchers have utilized this compound as a core structure for developing selective inhibitors of the glucose transporter GLUT1 []. Starting from an N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold containing a this compound moiety, structure-activity relationship studies led to the identification of BAY-876, a potent GLUT1 inhibitor with excellent selectivity over other GLUT isoforms []. BAY-876 exhibits promising characteristics for further development as a potential therapeutic for diseases characterized by dysregulated glucose metabolism, such as cancer.
Q4: Are there any known resistance mechanisms to drugs containing a this compound scaffold?
A: While specific resistance mechanisms for this compound derivatives themselves are not explicitly detailed in the provided research, the development of resistance to antimalarial drugs, particularly chloroquine, is a well-documented phenomenon []. Resistance to chloroquine, which shares structural similarities with this compound, often arises from mutations in the parasite's pfcrt gene, leading to reduced drug accumulation in the digestive vacuole []. Considering the structural resemblance, similar resistance mechanisms could potentially emerge for this compound-based drugs targeting Plasmodium falciparum.
Q5: What is the significance of studying the historical use of antimalarial remedies in relation to this compound research?
A: Examining historical therapies for intermittent fevers, particularly those used in Europe, offers valuable insights into traditional remedies and their potential applications in modern medicine []. By analyzing historical records and identifying common components or active ingredients, researchers can gain inspiration for developing novel antimalarial agents, potentially including those based on the this compound scaffold. Understanding the successes and limitations of past treatments can guide future research and contribute to developing more effective drugs against malaria and other infectious diseases.
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